molecular formula C16H16BrNO2 B5536882 N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5536882
M. Wt: 334.21 g/mol
InChI Key: IZXPBPHTZBDWPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide and similar compounds involves multi-step chemical reactions including acetylation, ethylation, and condensation processes. For instance, improvements in the technical methods of acetylation and ethylation for related compounds have been studied, showing significant yields and purity (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide has been determined using X-ray crystallography, revealing specific bond angles and distances that highlight the compound's conformation (A. S. Praveen et al., 2013). These structures are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

Compounds structurally similar to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide have been synthesized and investigated for their reactivity in various chemical reactions, including silylation and interactions with methyl(organyl)dichlorosilanes (N. Lazareva et al., 2017). These studies provide insights into the chemical behavior and potential applications of such compounds.

Physical Properties Analysis

The physical properties of compounds similar to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystalline structure and hydrogen bonding play a significant role in determining these physical properties, as demonstrated in studies of related compounds (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for the application of N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide in synthetic chemistry. Research on related compounds has shown how modifications in the chemical structure can influence these properties, offering pathways for designing materials with desired functionalities (E. Olszewska et al., 2011).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

A study reviewed the biological effects of acetamide, formamide, and their derivatives, highlighting their commercial importance and biological consequences of exposure. The data presented add considerably to our knowledge around the biological responses to these chemicals, which vary qualitatively and quantitatively among different derivatives. This suggests potential avenues for researching the biological effects of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" based on its structural similarities to these compounds (Kennedy, 2001).

Metabolism and Genetic Differences in Drug Processing

Another study on Paracetamol (acetaminophen) metabolism reveals the complexity of metabolic pathways for drugs and highlights genetic differences that could affect drug processing and toxicity. This underscores the importance of considering genetic profiles in the study of drug effects, which could be relevant for understanding the metabolism of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" (Zhao & Pickering, 2011).

Environmental Impact and Removal Technologies

Research on Acetaminophen's presence in natural water environments and its transformation into toxic intermediates underlines the environmental impact of pharmaceutical compounds. This study's focus on removal technologies and transformation pathways in different environmental compartments could inform research on the environmental fate of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" and strategies for its removal (Vo et al., 2019).

properties

IUPAC Name

N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPBPHTZBDWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide

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